3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde
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Overview
Description
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O3. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group and a 2-methylbenzyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and 2-methylbenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-2-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Ethoxy-2-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde
- 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde
- 3-Ethoxybenzaldehyde
Uniqueness
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of the ethoxy and 2-methylbenzyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-ethoxy-2-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-3-19-16-10-6-9-14(11-18)17(16)20-12-15-8-5-4-7-13(15)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
VZYYFEDQRPYUQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2C)C=O |
Origin of Product |
United States |
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